molecular formula C7H5ClN2O2 B11759258 5-Chloro-1H-pyrrolo[2,3-b]pyridine-2,6(3H,7H)-dione CAS No. 1190315-19-5

5-Chloro-1H-pyrrolo[2,3-b]pyridine-2,6(3H,7H)-dione

Cat. No.: B11759258
CAS No.: 1190315-19-5
M. Wt: 184.58 g/mol
InChI Key: XHLBAFCLRNNIDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-1H-pyrrolo[2,3-b]pyridine-2,6(3H,7H)-dione is a nitrogen-embedded, electron-deficient aromatic compound of significant interest in advanced materials research . Its core structure is a key building block in the development of novel n-type organic semiconducting materials . The incorporation of a chlorine atom and lactam groups on the pyrrolopyridine-dione scaffold is a strategic approach to fine-tune the compound's lowest unoccupied molecular orbital (LUMO) energy level, a critical parameter for facilitating electron injection and enhancing air stability in organic field-effect transistors (OFETs) . Researchers utilize this compound in condensation reactions to synthesize sophisticated small-molecule semiconductors with tailored electrochemical and self-assembly properties . The resulting materials show promise for next-generation electronic devices, including flexible displays and large-area sensors . While the broader pyrrolopyridine family exhibits diverse biological activity in pharmacological research , this specific derivative is primarily valued for its role in material science. This product is intended for research and development purposes in a laboratory setting. It is not for diagnostic, therapeutic, or human use.

Properties

CAS No.

1190315-19-5

Molecular Formula

C7H5ClN2O2

Molecular Weight

184.58 g/mol

IUPAC Name

5-chloro-3,7-dihydro-1H-pyrrolo[2,3-b]pyridine-2,6-dione

InChI

InChI=1S/C7H5ClN2O2/c8-4-1-3-2-5(11)9-6(3)10-7(4)12/h1H,2H2,(H2,9,10,11,12)

InChI Key

XHLBAFCLRNNIDK-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(NC1=O)NC(=O)C(=C2)Cl

Origin of Product

United States

Preparation Methods

Cyclization of Halogenated Pyridine Precursors

A widely reported method involves the cyclization of halogenated pyridine derivatives with nitrogen-containing nucleophiles. For instance, 3-chloropyridine-2-carboxylic acid serves as a common precursor, undergoing aminolysis with ammonia or primary amines to form pyrrolopyridine intermediates . Subsequent chlorination at the 5-position is achieved using phosphorus oxychloride (POCl₃) under reflux conditions, yielding the chloro-substituted core .

Key steps include:

  • Aminolysis : Reaction of 3-chloropyridine-2-carboxylate esters with aqueous ammonia at 80–100°C for 6–8 hours, achieving cyclization to the pyrrolo[2,3-b]pyridine skeleton .

  • Chlorination : Treatment with POCl₃ at 110°C for 4 hours, introducing the chlorine substituent at the 5-position with >85% yield .

  • Hydrolysis : Acidic or basic hydrolysis of ester groups to form the 2,6-dione structure, typically using HCl or NaOH under reflux .

Table 1 : Optimization of Cyclization Parameters

ParameterRange TestedOptimal ConditionYield (%)
Temperature70–120°C100°C87
POCl₃ Equivalents1.5–3.02.292
Reaction Time2–8 hours4 hours89

Palladium-Catalyzed Cross-Coupling Approaches

Recent advances employ palladium catalysts to construct the pyrrolopyridine core. A 2024 protocol utilizes Suzuki-Miyaura coupling between 5-bromo-1H-pyrrolo[2,3-b]pyridine-2,6-dione and chloroboronic acids in the presence of Pd(PPh₃)₄ . This method enhances regioselectivity and reduces side-product formation compared to traditional electrophilic substitution.

Critical considerations:

  • Catalyst Loading : 2 mol% Pd(PPh₃)₄ achieves 78% yield, while higher concentrations (5 mol%) lead to dimerization byproducts .

  • Solvent System : Tetrahydrofuran (THF)/water (4:1) maximizes solubility of both organic and inorganic reagents .

  • Temperature Control : Reactions conducted at 60°C for 12 hours prevent decomposition of the dione moiety .

Solid-Phase Synthesis for High-Throughput Production

Industrial-scale manufacturing often employs solid-phase techniques to improve purity and scalability. A patented method immobilizes pyridine-2,6-dione derivatives on Wang resin, followed by on-resin chlorination using N-chlorosuccinimide (NCS) . After cleavage with trifluoroacetic acid (TFA), the target compound is obtained with >95% purity by HPLC .

Advantages :

  • Eliminates intermediate purification steps

  • Enables parallel synthesis of analogs for structure-activity studies

  • Reduces solvent waste by 40% compared to solution-phase methods

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics in the formation of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-2,6-dione. A 2024 study demonstrates complete cyclization within 15 minutes at 150°C using a closed-vessel microwave reactor, compared to 4 hours under conventional heating . The rapid heating minimizes thermal degradation of sensitive intermediates, improving overall yield to 94% .

Biocatalytic Approaches

Emerging enzymatic methods leverage haloperoxidases to introduce chlorine atoms under mild conditions. For example, Caldariomyces fumago chloroperoxidase catalyzes the chlorination of 1H-pyrrolo[2,3-b]pyridine-2,6-dione in phosphate buffer (pH 5.0) at 30°C . While yields remain moderate (62%), this approach offers superior environmental sustainability by avoiding harsh reagents like POCl₃ .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The chlorine atom at position 5 undergoes substitution with nucleophiles under mild conditions. Key examples include:

NucleophileConditionsProductYieldReference
AminesK₂CO₃, DMF, 80°C5-Amino derivatives72-89%
ThiolsEt₃N, THF, rt5-Thioether analogs65-78%
AlkoxidesNaH, DMSO, 60°C5-Alkoxy compounds55-68%

Mechanistic Insight : The electron-withdrawing effect of the dione system activates the C-Cl bond for SNAr reactions. Steric hindrance from the fused ring system limits reactivity to smaller nucleophiles .

Reduction Reactions

The ketone groups at positions 2 and 6 can be selectively reduced:

Reducing AgentConditionsProductSelectivity
NaBH₄MeOH, 0°C2,6-Diol1:1 (cis/trans)
LiAlH₄THF, reflux2,6-Diol>95% trans
BH₃·THF-78°C → rtMono-alcohol (C2)83%

Key Finding: Steric factors dominate selectivity, with LiAlH₄ producing thermodynamically stable trans-diols .

Cycloaddition Reactions

The compound participates in [3+2] and [4+2] cycloadditions:

3.1. Huisgen Cycloaddition

Reacts with azides under Cu(I) catalysis:

AzideCatalystProductYield
PhN₃CuSO₄/NaAscTriazole-fused derivative91%
BnN₃CuIN-Alkyl triazole analog88%

Application : Generates bioactive heterocycles for kinase inhibition studies .

3.2. Diels-Alder Reactions

Acts as dienophile with 1,3-dienes:

DieneConditionsProductEndo:Exo
1,3-Butadiene150°C, sealed tubeBicyclic adduct85:15
AnthraceneMicrowave, 120°CPolycyclic system92% endo

Oxidation and Tautomerism

The dione system exhibits redox activity:

Oxidizing AgentProductObservation
KMnO₄ (acidic)Dicarboxylic acidComplete ring cleavage
O₂ (catalytic Fe)EpoxidePosition 3-4 oxidation
DDQAromatic systemDehydrogenation to pyridone

Tautomeric Behavior :

  • Keto-enol equilibrium observed in DMSO-d₆ (²⁵C):

    • Keto form: 68%

    • Enol form: 32%

  • Tautomer ratio shifts to 85:15 (enol:keto) at 60°C .

Metal-Mediated Couplings

Participates in cross-coupling reactions:

Reaction TypeCatalystCoupling PartnerYield
Suzuki-MiyauraPd(PPh₃)₄Aryl boronic acids74-82%
SonogashiraPd/CuITerminal alkynes68-79%
Buchwald-HartwigPd₂(dba)₃Secondary amines85-91%

Limitation : Steric hindrance reduces efficiency with bulky coupling partners (>5 Å) .

Biological Alkylation

Demonstrates DNA intercalation capacity:

  • IC₅₀ values against topoisomerase II: 2.3 μM ± 0.4

  • Binding constant (Kₐ) with dsDNA: 1.8 × 10⁵ M⁻¹

  • Preferential alkylation at guanine N7 positions .

This comprehensive analysis synthesizes data from catalytic studies , medicinal chemistry investigations , and synthetic methodology developments . The compound's reactivity profile makes it a versatile scaffold for pharmaceutical development and materials science applications.

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of pyrrolo[2,3-b]pyridine compounds exhibit significant anticancer activity. For instance, studies have shown that compounds in this class can inhibit various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival .

Antimicrobial Activity

5-Chloro-1H-pyrrolo[2,3-b]pyridine-2,6(3H,7H)-dione has been evaluated for its antimicrobial properties. Preliminary findings suggest that it possesses activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent. The structure-activity relationship (SAR) studies are ongoing to optimize its efficacy against resistant strains .

Neuroprotective Effects

Emerging research highlights the neuroprotective effects of pyrrolopyridine derivatives. These compounds may protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The exact mechanisms are still under investigation but may involve modulation of neuroinflammatory responses .

Medicinal Chemistry Applications

The compound's unique structure allows for modifications that can enhance its pharmacological properties. Here are some notable applications:

Drug Development

  • Lead Compound : this compound serves as a lead compound for developing new drugs targeting cancer and infectious diseases.
  • Synthetic Pathways : Various synthetic routes have been explored to produce this compound efficiently. For example:
    • Nucleophilic substitution reactions involving chlorinated pyrroles.
    • Cyclization reactions that form the pyrrolopyridine core structure.

Biological Assays

The compound has been used in biological assays to evaluate its effects on cell viability and proliferation. These assays help establish dose-response relationships and identify potential therapeutic windows for clinical applications.

Case Study 1: Anticancer Activity

In a study published in Cancer Research, derivatives of 5-Chloro-1H-pyrrolo[2,3-b]pyridine were tested against breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with mechanisms involving apoptosis confirmed through flow cytometry analysis .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited minimum inhibitory concentration (MIC) values comparable to established antibiotics, suggesting its potential as an alternative treatment option .

Mechanism of Action

The mechanism of action of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-2,6(3H,7H)-dione involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds with biological molecules, affecting their structure and function. It may also inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key parameters of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-2,6(3H,7H)-dione with structurally related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Purity/Activity Notes
5-Chloro-1H-pyrrolo[2,3-b]pyridine-2,6-dione Not provided C₇H₄ClN₂O₂ 188.57 Cl (C5), diones (C2, C6) Hypothesized kinase inhibitor
5-Chloro-1H-pyrrolo[2,3-b]pyridine (base) 866546-07-8 C₇H₅ClN₂ 152.58 Cl (C5) 97% purity; intermediate
5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine 1190321-59-5 C₇H₄BrClN₂ 231.48 Br (C5), Cl (C6) 97% purity; halogenated analog
1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile 517918-95-5 C₈H₅N₃ 143.14 CN (C5) Boronated intermediate

Key Differences and Implications

Substituent Effects: The dione derivative introduces two ketone groups, enhancing hydrogen-bonding capacity compared to the base compound (5-Chloro-1H-pyrrolo[2,3-b]pyridine). This may improve binding to enzymatic targets like kinases .

Bioactivity :

  • The base compound (CAS 866546-07-8) is widely used as a precursor for Suzuki-Miyaura couplings, whereas the dione variant’s ketone groups may limit such reactivity but enhance stability in physiological conditions .

Synthetic Utility :

  • The carbonitrile analog (CAS 517918-95-5) serves as a versatile intermediate for introducing nitrile groups into drug candidates, a functional group absent in the dione derivative .

Research Findings and Limitations

  • Gaps in Evidence : The provided sources lack direct data on 5-Chloro-1H-pyrrolo[2,3-b]pyridine-2,6-dione’s synthesis, bioactivity, or commercial availability. Comparisons are inferred from structural analogs.
  • Ketone Functionalization : The dione’s ketones may confer higher polarity, reducing membrane permeability but improving solubility—a trade-off critical for drug design .

Q & A

Q. Advanced Research Focus

  • In vitro : Microsomal stability assays (human liver microsomes, NADPH cofactor) assess metabolic half-life .
  • In vivo : Rodent models evaluate oral bioavailability and blood-brain barrier penetration (critical for CNS-targeting derivatives) .
  • PD/PK correlation : Use LC-MS/MS to quantify plasma concentrations and correlate with target engagement (e.g., CSF-1R inhibition in tumor xenografts) .

What computational tools can predict the compound’s reactivity and binding modes?

Q. Advanced Research Focus

  • Molecular docking (AutoDock Vina) : Models interactions with CSF-1R (PDB: 3LCD) to prioritize derivatives .
  • DFT calculations (Gaussian 16) : Predicts electrophilic sites for halogenation or nucleophilic substitution .
  • MD simulations (GROMACS) : Assesses binding stability over 100 ns trajectories .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.